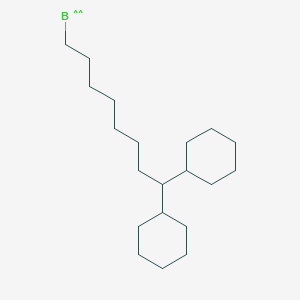![molecular formula C41H41N5O8 B14680288 ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28649-08-3](/img/structure/B14680288.png)
ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C₃₂H₃₁N₅O₅ and a molecular weight of 565.629 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as benzhydrylamino, trimethoxyphenyl, and pyrido[2,3-b]pyrazinyl moieties
Métodos De Preparación
The synthesis of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the benzhydrylamino and trimethoxyphenyl groups. The final step involves the formation of the carbamate ester. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.
Medicine: Due to its structural complexity, it may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl groups play a crucial role in binding to specific sites on these targets, leading to modulation of their activity. This compound may also interfere with cellular pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can be compared with other compounds containing similar functional groups:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents. These compounds share the trimethoxyphenyl group, which is critical for their biological activity. .
Propiedades
Número CAS |
28649-08-3 |
|---|---|
Fórmula molecular |
C41H41N5O8 |
Peso molecular |
731.8 g/mol |
Nombre IUPAC |
ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C41H41N5O8/c1-8-54-41(47)44-33-23-28(42-34(24-15-11-9-12-16-24)25-17-13-10-14-18-25)37-40(43-33)46-36(27-21-31(50-4)39(53-7)32(22-27)51-5)35(45-37)26-19-29(48-2)38(52-6)30(20-26)49-3/h9-23,34H,8H2,1-7H3,(H2,42,43,44,46,47) |
Clave InChI |
ZLERFHYKMSOCSN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=C(C(=C1)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=C(C(=N2)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




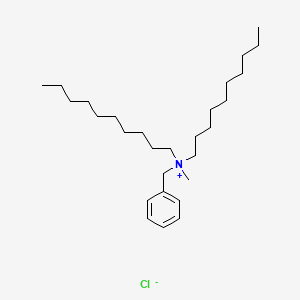
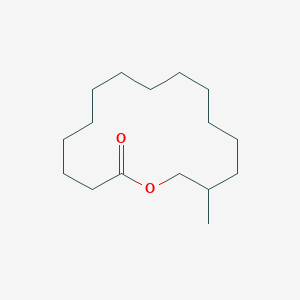
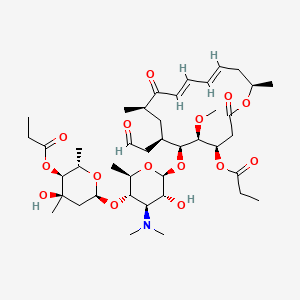
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
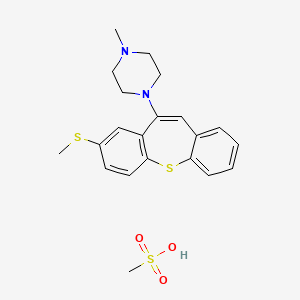

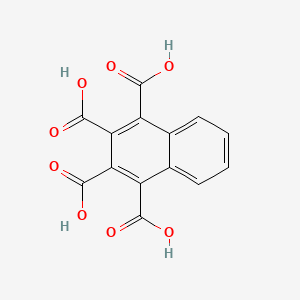
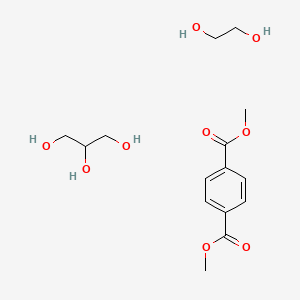
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
